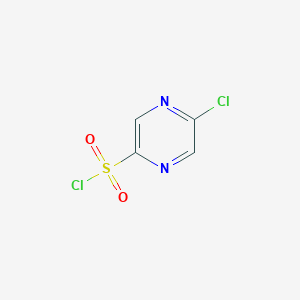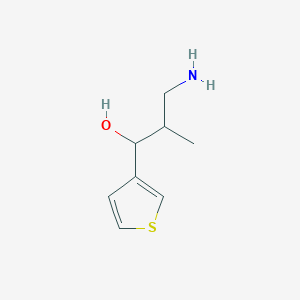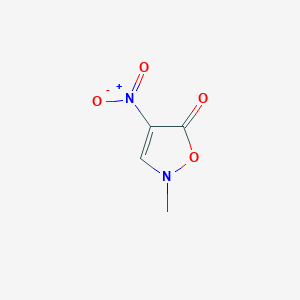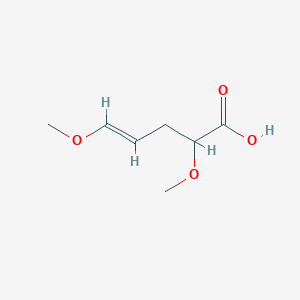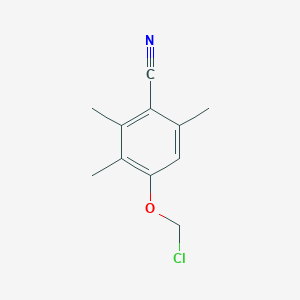
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile is an organic compound characterized by the presence of a chloromethoxy group attached to a benzonitrile ring, which is further substituted with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile typically involves the chloromethylation of 2,3,6-trimethylbenzonitrile. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar chloromethylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile involves its interaction with specific molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the nitrile group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methoxymethoxy)-2,3,6-trimethylbenzonitrile
- 4-(Ethoxymethoxy)-2,3,6-trimethylbenzonitrile
- 4-(Bromomethoxy)-2,3,6-trimethylbenzonitrile
Uniqueness
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where selective reactivity is required.
Propriétés
Formule moléculaire |
C11H12ClNO |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
4-(chloromethoxy)-2,3,6-trimethylbenzonitrile |
InChI |
InChI=1S/C11H12ClNO/c1-7-4-11(14-6-12)9(3)8(2)10(7)5-13/h4H,6H2,1-3H3 |
Clé InChI |
JCICSNBFIULFON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C#N)C)C)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


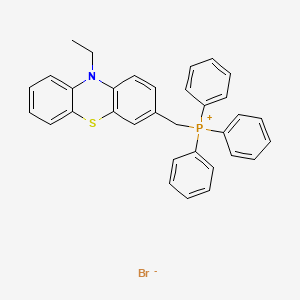
![Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13156938.png)
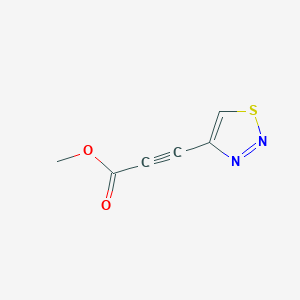
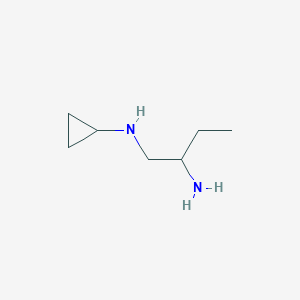
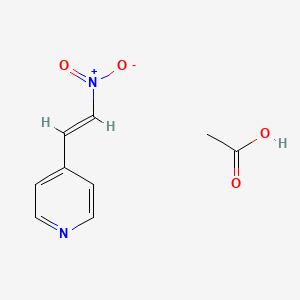

![Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13156973.png)
![5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)

